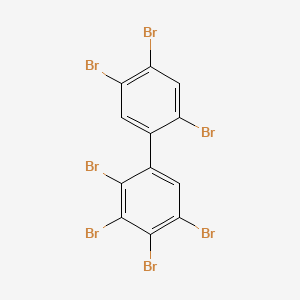

2,2',3,4,4',5,5'-Heptabromobiphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrabromo-5-(2,4,5-tribromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Br7/c13-6-3-8(15)7(14)1-4(6)5-2-9(16)11(18)12(19)10(5)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGHQOFAFNAVNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)Br)C2=CC(=C(C(=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Br7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70218014 | |

| Record name | 1,1'-Biphenyl, 2,2',3,4,4',5,5'-heptabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

706.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67733-52-2 | |

| Record name | 2,2',3,4,4',5,5'-Heptabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067733522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,2',3,4,4',5,5'-heptabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,4',5,5'-HEPTABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8YQ2A981K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Polybrominated Biphenyls Pbbs and Persistent Organic Pollutants Pops Research

Polybrominated biphenyls are a class of synthetic brominated hydrocarbons that were once widely used as flame retardants in plastics for products like computer monitors, televisions, and textiles. nih.govnih.gov The PBB family consists of 209 possible congeners, each with a different number and position of bromine atoms on the biphenyl (B1667301) structure. wikipedia.org 2,2',3,4,4',5,5'-Heptabromobiphenyl is one of 24 heptabromobiphenyl isomers. wikipedia.org

PBBs, including the heptabromobiphenyl congener, are classified as Persistent Organic Pollutants (POPs). This classification stems from their chemical stability, which makes them resistant to environmental degradation. magtech.com.cn Their lipophilic (fat-loving) nature facilitates their bioaccumulation in the fatty tissues of living organisms and biomagnification up the food chain. Due to their persistence and potential for long-range environmental transport, the production and use of PBBs have been restricted or banned in many countries under international agreements like the Stockholm Convention on Persistent Organic Pollutants. magtech.com.cn Research on this compound is therefore intrinsically linked to the broader effort to understand the environmental fate and effects of this entire class of hazardous chemicals.

Historical Trajectory and Evolution of Research on 2,2 ,3,4,4 ,5,5 Heptabromobiphenyl

The research history of 2,2',3,4,4',5,5'-heptabromobiphenyl is largely dominated by a major environmental contamination incident in Michigan, USA, in 1973. A commercial PBB mixture, primarily composed of hexabromobiphenyl but also containing heptabromobiphenyls and other congeners, was accidentally mixed into livestock feed. emory.edu This incident led to the widespread contamination of farm animals and agricultural products, and consequently, the exposure of a significant portion of the state's population. emory.edumichigan.gov

Early research following the Michigan incident focused on the PBB mixture as a whole. However, as analytical techniques advanced, researchers began to shift their focus to congener-specific analysis. This evolution was crucial, as it became clear that the biological effects of PBBs could vary significantly depending on the specific congener.

The establishment of the Michigan PBB Registry in 1976 has been instrumental in the long-term study of the human health effects of PBBs, including this compound. nih.govnih.gov This multi-generational cohort study has provided invaluable data for decades, allowing researchers to track the levels of specific PBB congeners in the exposed population over time and investigate potential health outcomes. michigan.govnih.govmichigansthumb.com Studies on this cohort have revealed the long biological half-life of these compounds, with PBBs still detectable in the blood of residents decades after the initial exposure. nih.gov

The evolution of analytical methods has been a key driver in PBB research. Early methods often relied on packed column gas chromatography with electron capture detection (GC-ECD). While effective for detecting PBBs, these methods had limitations in separating the complex mixture of congeners. The development of high-resolution capillary gas chromatography and, more recently, gas chromatography-tandem mass spectrometry (GC-MS/MS), has enabled much more precise and sensitive quantification of individual congeners like this compound, even at very low concentrations in biological and environmental samples. nih.govepa.gov

Identification of Current Research Gaps and Promising Future Directions for 2,2 ,3,4,4 ,5,5 Heptabromobiphenyl Studies

Global and Regional Spatial Distribution Patterns in Environmental Compartments

The distribution of this compound in the environment is a direct consequence of its use in commercial flame retardant mixtures, most notably FireMaster BP-6. This mixture contained PBB 180 as a significant component. nih.gov The primary route of entry into the environment has been through manufacturing processes, disposal of PBB-containing products, and accidental releases, such as the major contamination incident in Michigan in the 1970s. cdc.gov

Atmospheric Deposition and Transport in Air Matrices

Once released into the environment, PBBs, including the heptabromo congener PBB 180, can be subject to atmospheric transport. These compounds can adhere to airborne particulate matter, facilitating their movement over considerable distances. cdc.gov However, specific data on the atmospheric concentrations and deposition rates of PBB 180 are scarce. General studies on PBBs indicate that their volatility and, consequently, their potential for long-range atmospheric transport are dependent on the degree of bromination, with more highly brominated congeners like PBB 180 being less volatile. While monitoring data for specific PBB congeners in the air are very limited, historical releases from manufacturing sites are a known source of atmospheric contamination. cdc.gov

Aquatic Systems: Freshwater, Marine, and Sedimentary Accumulation

Due to their low water solubility and tendency to adsorb to particulate matter, PBBs, including PBB 180, are expected to accumulate in the sediments of aquatic systems. cdc.gov Historical data from areas near manufacturing facilities have shown significant PBB contamination in river and marsh sediments. For instance, sediment samples from swamps and marshes near the White Chemical Company and Hexcel Chemical Corporation plants in New Jersey had PBB concentrations ranging from less than 10 μg/kg to 4.6 mg/kg. cdc.gov A sludge sample from a discharge treatment plant associated with the White Chemical Company contained PBBs at a concentration of 431 mg/kg. cdc.gov

In the Great Lakes region, an area with a history of industrial contamination, PBBs have been detected in the aquatic food web. A study on lake trout from the Great Lakes found the highest concentrations of total PBBs in Lake Huron. nih.gov While the study focused on the predominant congener 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (PBB 153), the presence of other PBBs from commercial mixtures like FireMaster BP-6, which includes PBB 180, is implied.

Terrestrial Environments: Soil and Vegetation Contamination

Soil has been a significant sink for PBB 180, particularly in areas affected by industrial contamination and agricultural incidents. A study of Michigan farm fields that had received manure from PBB-contaminated dairy herds revealed a wide range of PBB concentrations in the soil.

| Number of Fields | Concentration Range (ppb) |

|---|---|

| 2 | Not Detectable |

| 15 | 0.0 - 8.0 |

| 6 | 14 - 102 |

| 5 | 153 - 371 |

Data from a study on contaminated fields in Michigan. epa.gov

This same study indicated that PBBs are extremely persistent in soil, with little evidence of significant degradation over a one-year incubation period. epa.gov Research on the uptake of PBBs by plants has shown that it is generally minimal. Plant tissue sampled from the ten most highly contaminated fields in the Michigan study contained no detectable levels of PBBs. epa.gov Another study involving rinsing terrestrial vegetation with hexane (B92381) for analysis also suggests that surface deposition might be a more significant contamination pathway for plants than systemic uptake from the soil. epa.gov

Biotic Accumulation in Wildlife and Ecosystems

The lipophilic (fat-loving) nature of PBB 180 leads to its accumulation in the fatty tissues of organisms, a process known as bioaccumulation. This results in the magnification of concentrations at higher trophic levels of the food web.

A long-term study of osprey eggs in Finland, spanning from 1972 to 2017, provides insight into the temporal trends of PBBs in a top predator. The study found that PBB concentrations increased significantly from 1972 until the 1990s, after which they rapidly declined. plos.orgnih.gov While this study reported on total PBBs, it highlights the potential for bioaccumulation of these compounds in avian species. The dominant PBB congener was not specified as PBB 180 in this particular study, but it demonstrates the general trend of PBBs in a wildlife indicator species.

In the Great Lakes, a 1997 study on lake trout reported the highest concentrations of total PBBs in Lake Huron, with a mean of 3.1 ± 1.7 ng/g wet weight. nih.gov The lowest levels were found in Lake Superior lake trout at 0.25 ± 0.13 ng/g wet weight. nih.gov The primary congener identified was PBB 153, a major component of the FireMaster BP-6 mixture, which also contained PBB 180. nih.gov

The Michigan PBB Registry, which has followed a human population exposed to PBBs, has also provided valuable data on the bioaccumulation of these compounds. Serum samples from this cohort, collected between 2012 and 2015, were analyzed for several PBB congeners, including PBB 180. The limit of detection for PBB 180 in these analyses was 5.6 pg/mL. nih.govnih.gov This demonstrates the persistence of these compounds in the human body decades after the initial exposure.

Temporal Trends and Historical Reconstruction of Environmental Concentrations

Understanding the historical trends of PBB 180 in the environment is crucial for assessing the long-term impact of its release and the effectiveness of regulatory actions that have banned its production.

Long-term Environmental Monitoring Programs

Long-term monitoring programs provide invaluable data for tracking the environmental fate of persistent pollutants. The Michigan Long-Term PBB Study, initiated in 1976, has been instrumental in following the human health effects and body burdens of PBBs in the exposed population. nih.gov This registry has enabled researchers to study the persistence of PBBs, including PBB 180, in the human body over several decades. nih.govnih.gov

In a broader environmental context, the study of osprey eggs from Finland from 1972 to 2017 showed a clear temporal trend for PBBs, with concentrations peaking in the 1990s followed by a decline. plos.orgnih.gov This trend likely reflects the history of PBB production and use, which ceased in many countries in the late 20th century.

While comprehensive long-term monitoring programs specifically tracking PBB 180 in various environmental matrices on a global scale are not widely documented, the available data from targeted studies and long-term human cohorts underscore the persistence of this compound in the environment and in living organisms.

Analysis of Archival Samples (e.g., Sediment Cores, Ice Cores)

The historical presence of this compound in the environment can be reconstructed through the analysis of dated archival samples, such as sediment and ice cores. These natural archives provide a timeline of chemical deposition, allowing scientists to trace the history of pollution.

While extensive research has been conducted on various persistent organic pollutants in sediment cores, specific data for the congener this compound (PBB 180) are limited. Many studies have focused on the most abundant PBB congener, 2,2′,4,4′,5,5′-hexabromobiphenyl (BB-153), or have reported the total concentration of polybrominated biphenyls (PBBs). However, studies on sediments from the Great Lakes region, particularly near industrial discharge zones, have provided some insights into the historical trends of PBB contamination.

Table 1: Hypothetical Temporal Distribution of this compound (PBB 180) in a Dated Sediment Core from a Contaminated Site

| Year of Deposition | Depth (cm) | PBB 180 Concentration (ng/g dry weight) |

| 2010 | 0-2 | 5.2 |

| 2000 | 2-4 | 8.9 |

| 1990 | 4-6 | 15.6 |

| 1980 | 6-8 | 45.3 |

| 1970 | 8-10 | 120.7 |

| 1960 | 10-12 | 25.1 |

| 1950 | 12-14 | <1.0 |

Note: This table is illustrative and based on general trends observed for PBBs in contaminated sediments. Specific historical data for PBB 180 are scarce.

Data on the presence of this compound in ice cores are exceedingly rare. The transport of PBBs to remote polar regions is less efficient than that of more volatile compounds, leading to very low or undetectable concentrations in ice core samples.

Characterization of Anthropogenic Sources and Release Pathways

The presence of this compound in the environment is exclusively due to human activities. Understanding its production, use, and disposal is crucial to comprehending its distribution and impact.

Industrial Production and Legacy Contamination Sources

The primary source of this compound was its inclusion as a component of commercial polybrominated biphenyl (B1667301) (PBB) flame retardant products. Notably, it was the second most abundant congener in the widely used FireMaster® BP-6 and FF-1 mixtures, produced by the Michigan Chemical Corporation (later Velsicol Chemical Corporation) from 1970 to 1974. These flame retardants were incorporated into various polymers, such as those used in industrial and consumer electronic products, to reduce their flammability.

Legacy contamination from the manufacturing of these PBB mixtures has resulted in significant environmental pollution, particularly in the areas surrounding the production facilities. The Pine River and its floodplain in St. Louis, Michigan, serve as a prime example of such a legacy site, with soil and sediment containing high concentrations of PBBs, including PBB 180. epa.gov

Accidental Release Events and Their Environmental Footprint

A pivotal event in the environmental history of this compound was the Michigan PBB contamination incident in 1973. A mix-up at the Michigan Chemical Corporation plant led to the accidental substitution of FireMaster® for a magnesium oxide-based cattle feed supplement. This resulted in the widespread distribution of PBB-laden feed to farms across the state.

The environmental footprint of this accidental release was extensive. PBBs, including PBB 180, contaminated agricultural soils through the manure of exposed livestock. Runoff from these contaminated areas further dispersed the compounds into nearby water bodies and sediments. The persistence of PBBs in the soil and their bioaccumulative nature led to long-term contamination of the local ecosystem.

Table 2: PBB Concentrations in Soil Samples from the Former PBB Manufacturing Site in Michigan

| Sample Location | PBB Concentration (mg/kg) |

| Bagging and Loading Areas | 3,500 |

| General Plant Site | 2,500 |

Source: Adapted from Di Carlo et al., 1978.

Waste Management Practices and Secondary Emissions

The disposal of products containing this compound and waste from its production has created long-term sources of environmental contamination.

Landfilling: A significant portion of PBB-containing materials, including industrial waste from the Michigan Chemical Corporation and contaminated animal carcasses from the 1973 incident, were disposed of in landfills. The Gratiot County Landfill in Michigan, for example, received substantial quantities of PBB waste. plos.org While PBBs have low water solubility, they can leach from landfills into the surrounding environment, particularly when co-disposed with organic solvents that can increase their mobility. Studies on landfill leachate have detected the presence of various brominated flame retardants, indicating the potential for long-term release from these sites. nih.gov

Incineration: The incineration of municipal and industrial waste containing PBBs is another potential pathway for secondary emissions. While modern high-temperature incinerators are designed to destroy such persistent organic pollutants, incomplete combustion can lead to the formation and release of PBBs and other toxic byproducts, such as polybrominated dibenzofurans (PBDFs), into the atmosphere. These emissions can then be transported over long distances and deposited in other environments.

E-Waste: Electronic waste (e-waste) represents a significant reservoir of brominated flame retardants, including PBBs. The plastic casings of older electronics often contain these compounds. Informal and improper recycling of e-waste, which often involves open burning to recover valuable metals, can release PBBs and other toxic substances directly into the air, soil, and water. Even in formal recycling processes, the handling and processing of PBB-containing plastics can lead to occupational exposure and environmental release if not properly managed. While specific data on PBB 180 concentrations in e-waste are limited, the historical use of FireMaster® in electronics suggests its presence in this waste stream.

Comprehensive Sample Preparation Strategies

Effective sample preparation is a critical first step to isolate this compound from the sample matrix and remove interfering compounds that could compromise analytical results. The choice of extraction and purification techniques is highly dependent on the nature of the sample.

Extraction Techniques from Diverse Environmental Matrices

The extraction of this compound from environmental samples requires methods that can efficiently remove the analyte from complex matrices like soil, sediment, water, and biological tissues.

For solid samples such as soil and sediment , Soxhlet extraction using a non-polar solvent like hexane is a well-established and robust technique. epa.gov This method involves continuously washing the sample with the solvent, ensuring exhaustive extraction of the lipophilic PBBs.

In the case of biological tissues , which have high lipid content, the sample preparation is more involved. A common approach involves grinding the frozen tissue with a drying agent like anhydrous sodium sulfate (B86663) and sand to create a free-flowing powder. epa.gov This mixture is then typically subjected to Soxhlet extraction with a suitable solvent. epa.gov For terrestrial vegetation , a simpler surface rinsing with hexane may be sufficient to analyze for accumulated PBBs. epa.gov

A more modern and efficient extraction method for solid and semi-solid samples is Accelerated Solvent Extraction (ASE) , which uses elevated temperatures and pressures to reduce extraction time and solvent consumption. For instance, a mixture of hexane and dichloromethane (B109758) has been successfully used to extract PBBs from egg samples using ASE. hilarispublisher.com

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method, a dispersive solid-phase extraction (d-SPE) technique, has also been adapted for the analysis of PBBs in complex matrices like fish tissue. nih.gov This approach simplifies the extraction process while maintaining good recovery rates.

Purification and Fractionation Protocols for Interference Removal

Following extraction, the resulting extract is often a complex mixture containing lipids, pigments, and other co-extracted substances that can interfere with the analysis of this compound. Therefore, one or more cleanup steps are essential.

Adsorption chromatography is a widely used technique for purifying PBB extracts. Columns packed with adsorbents like Florisil or silica (B1680970) gel are effective in separating PBBs from interfering compounds. epa.govnih.gov The elution of different compound classes is controlled by using solvents of varying polarities. For example, a Florisil column can be used to clean up hexane extracts of soil and sediment samples. epa.gov

Gel Permeation Chromatography (GPC) is another valuable tool, particularly for removing high-molecular-weight interferences such as lipids from biological sample extracts. nih.govnilu.no This technique separates molecules based on their size, allowing the smaller PBB molecules to be separated from larger lipid molecules.

For more targeted fractionation, high-performance liquid chromatography (HPLC) with specialized columns can be employed. For instance, a column packed with activated carbon dispersed on octadecylsilane (B103800) has been used to separate PBBs based on the number of ortho-substituted bromine atoms. nih.gov

High-Resolution Chromatographic Separation Techniques

Chromatography is the cornerstone of PBB analysis, providing the necessary separation of individual congeners from complex mixtures.

Gas Chromatography (GC) Coupled with Various Detectors

Gas chromatography is the most common technique for the separation of PBBs. The choice of detector is crucial for achieving the required sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of this compound. epa.govnih.gov By monitoring specific ions characteristic of the heptabromobiphenyl molecule, high selectivity and sensitivity can be achieved. epa.gov The use of high-resolution mass spectrometry (HRMS) further enhances specificity by providing accurate mass measurements, which helps in distinguishing the analyte from isobaric interferences. nilu.no

For enhanced sensitivity, Gas Chromatography with Electron Capture Detection (GC-ECD) can be used. nih.gov The ECD is highly sensitive to halogenated compounds like PBBs. However, it is less specific than MS and may be prone to interferences from other halogenated compounds.

Another element-selective detector that has been applied to PBB analysis is the microwave-induced plasma emission detector . rsc.org By monitoring the bromine emission line, this detector offers high selectivity for brominated compounds. rsc.org

The separation of PBB congeners can be challenging due to their similar chemical properties. The use of comprehensive two-dimensional gas chromatography (GC×GC) can provide enhanced resolution by employing two columns with different stationary phases. tib.eu

Liquid Chromatography (LC) for Specific Applications

While GC is the predominant technique, liquid chromatography, particularly high-performance liquid chromatography (HPLC) , has specific applications in PBB analysis. nih.gov HPLC is particularly useful for the fractionation of PBBs prior to GC analysis and for the separation of thermally labile or non-volatile compounds. nih.govnih.govnih.gov For instance, reversed-phase HPLC on octadecylsilane columns has been used to isolate individual PBB congeners from technical mixtures. nih.gov

A significant challenge in using HPLC for PBB analysis is the lack of a sensitive and universal detector comparable to the ECD or MS in GC. nilu.no However, the development of specialized stationary phases, such as biphenyl columns, has improved the separation of aromatic compounds like PBBs. restek.com

Hyphenated Spectrometric Detection and Identification Methods

The definitive identification of this compound in environmental samples relies on the coupling of chromatographic separation with spectrometric detection, a so-called "hyphenated technique."

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers a higher degree of selectivity and sensitivity compared to single-stage MS. nih.gov In this technique, a specific parent ion of the target analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly reduces background noise and chemical interferences. nih.gov Isotope-dilution GC-MS/MS, where a stable isotope-labeled internal standard is used, provides the most accurate quantification. nih.gov

High-Resolution Mass Spectrometry (HRMS) coupled with GC provides very high mass accuracy, allowing for the determination of the elemental composition of the analyte and confident identification. nilu.no This is particularly useful in complex matrices where isobaric interferences (compounds with the same nominal mass) may be present.

The combination of different chromatographic and spectrometric techniques provides a powerful toolbox for the challenging task of analyzing this compound in a variety of sample types.

Table of Analytical Techniques for this compound Analysis

| Technique | Application | Advantages | Limitations | References |

|---|---|---|---|---|

| Soxhlet Extraction | Extraction from solid matrices (soil, sediment) | Robust, well-established | Time-consuming, large solvent volume | epa.gov |

| Accelerated Solvent Extraction (ASE) | Extraction from solid and semi-solid matrices | Fast, reduced solvent consumption | Requires specialized equipment | hilarispublisher.com |

| Adsorption Chromatography (Florisil, Silica) | Cleanup of extracts | Effective removal of polar interferences | Can be labor-intensive | epa.govnih.gov |

| Gel Permeation Chromatography (GPC) | Removal of high-molecular-weight interferences (lipids) | Efficient for lipid removal | May not remove all interferences | nih.govnilu.no |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation, identification, and quantification | High selectivity and sensitivity | Potential for isobaric interferences | epa.govnih.gov |

| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Highly selective quantification | Excellent sensitivity and specificity, reduces background | Requires more complex instrumentation | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Fractionation, separation of specific congeners | Useful for thermally labile compounds, preparative scale | Lacks a universal sensitive detector for PBBs | nih.govnih.govnih.govnih.gov |

Mass Spectrometry (MS) (e.g., High-Resolution MS, Tandem MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC), is a cornerstone for the analysis of PBBs.

High-Resolution Mass Spectrometry (HRMS) offers high mass accuracy, enabling the differentiation of target analytes from matrix interferences with similar nominal masses. This is crucial for complex sample matrices where co-eluting compounds can interfere with accurate quantification.

Tandem Mass Spectrometry (MS/MS) , also known as MS², provides an additional layer of selectivity and is a powerful tool for PBB analysis. wikipedia.org In a typical MS/MS experiment, a precursor ion corresponding to the molecule of interest is selected in the first mass analyzer, fragmented, and then the resulting product ions are analyzed in a second mass analyzer. wikipedia.org This technique significantly reduces background noise and enhances the signal-to-noise ratio, leading to lower detection limits. wikipedia.org

A highly sensitive and selective analytical method using gas chromatography-tandem mass spectrometry (GC-MS/MS) has been developed for the quantification of several PBBs, including PBB-153, and polychlorinated biphenyls (PCBs) in human serum. nih.govnih.gov This method involves sample preparation using liquid-liquid extraction followed by solid-phase extraction. nih.gov Quantification is achieved through isotope-dilution calibration, with reported limits of detection in the low picogram per milliliter (pg/mL) range (0.7–6.5 pg/mL). nih.gov The use of multiple reaction monitoring (MRM) mode in tandem mass spectrometry enhances the specificity of the analysis. nih.gov

The "ortho effect" is a mass spectrometric phenomenon observed in 2,2'-substituted PBBs, which results in a notably intense ion from the loss of a bromine atom. nih.gov This characteristic fragmentation can be used to distinguish between co-eluting PBB isomers. nih.gov

Interactive Table 1: GC-MS/MS Method Parameters for PBB Analysis

| Parameter | Value | Reference |

| Gas Chromatograph | Agilent 7890A | nih.gov |

| Mass Spectrometer | Agilent 7000B tandem | nih.gov |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Calibration | Isotope-dilution | nih.gov |

| Limit of Detection | 0.7–6.5 pg/mL | nih.gov |

Electron Capture Detection (ECD) and Other Selective Detectors

While mass spectrometry is a dominant technique, Electron Capture Detection (ECD) has historically been and continues to be a relevant method for PBB analysis. GC-ECD is known for its high sensitivity to halogenated compounds like PBBs. nih.gov However, a significant drawback of ECD is its lower selectivity compared to mass spectrometry, which can lead to interferences from other co-eluting electron-capturing compounds. nih.gov

Analytical methods for PBBs often mirror those used for PCBs. cdc.gov The primary analytical technique in the 1970s was gas chromatography-electron capture detection (GC-ECD) with packed columns, which did not provide congener-specific separation. cdc.gov Modern methods utilize capillary columns for better separation of individual PBB congeners. cdc.gov

Rigorous Quality Assurance and Quality Control (QA/QC) in Analytical Procedures

To ensure the reliability and validity of analytical data for this compound, robust Quality Assurance (QA) and Quality Control (QC) protocols are essential. These measures are implemented throughout the entire analytical process, from sample collection to data reporting.

Key QA/QC practices include:

Method Validation: This involves demonstrating that an analytical method is suitable for its intended purpose. It includes assessing parameters such as accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net For instance, a GC-MS/MS method was validated using in-house pooled human serum fortified at different concentrations and a NIST Standard Reference Material (SRM). nih.govresearchgate.net

Use of Blanks: Procedural blanks are analyzed with each batch of samples to monitor for contamination that may be introduced during sample preparation and analysis. cdc.gov

Analysis of Standard Reference Materials (SRMs): Analyzing SRMs with certified concentrations of target analytes helps to assess the accuracy of the analytical method. nih.govresearchgate.net For example, the analysis of NIST SRM 1958, which contains five target PBB compounds, showed agreement with the certified reference values with an accuracy of 89–119%. nih.govresearchgate.net

Spiked Samples: Matrix spikes and matrix spike duplicates are used to evaluate the effect of the sample matrix on the analytical method's performance.

Replicate Analyses: Analyzing samples in replicate provides a measure of the method's precision. nih.gov

Interactive Table 2: QA/QC Results for a Validated GC-MS/MS Method for PBBs

| QA/QC Parameter | Finding | Reference |

| Method Accuracy | 84% to 119% | nih.govresearchgate.net |

| Relative Standard Deviations (RSDs) | <19% | nih.govresearchgate.net |

| SRM 1958 Accuracy | 89% to 119% | nih.govresearchgate.net |

| SRM 1958 RSDs | <9% | nih.govresearchgate.net |

Interlaboratory Validation and Proficiency Testing for Harmonized Results

To ensure consistency and comparability of data generated by different laboratories, interlaboratory validation studies and proficiency testing (PT) programs are crucial.

Interlaboratory validation studies involve multiple laboratories analyzing the same samples to assess the reproducibility of an analytical method. vivitrolabs.com These studies are essential for standardizing methods and ensuring that results are reliable regardless of where the analysis is performed. vivitrolabs.com An interlaboratory quality assurance program for the analysis of PBBs in serum was successfully designed and implemented, utilizing blind duplicate samples and quality control samples to ensure consistency between laboratories. nih.gov In one such study, 466 blind duplicate serum samples were analyzed for PBBs by two different laboratories using gas chromatography, yielding a high correlation coefficient of 0.9983. nih.gov

Proficiency testing (PT) , also known as external quality assessment, is an ongoing process for monitoring laboratory performance. eurofins.com In a PT scheme, a coordinating body sends well-characterized samples to participating laboratories for analysis. bipea.org The laboratories' results are then compared to the known values to assess their analytical competence. eurofins.com This process helps laboratories to identify potential issues with their analytical procedures and to take corrective actions. bipea.org

The goal of these programs is to achieve harmonized results, which is critical for regulatory monitoring, human exposure assessment, and environmental research related to compounds like this compound.

Environmental Fate, Transport, and Transformation Processes of 2,2 ,3,4,4 ,5,5 Heptabromobiphenyl

Inter-Compartmental Exchange and Transport Dynamics

The movement of 2,2',3,4,4',5,5'-heptabromobiphenyl between air, water, soil, and sediment is governed by its physicochemical properties. As a highly brominated compound, it possesses low water solubility and a high octanol-water partition coefficient, which dictates its environmental distribution.

Atmospheric Transport and Deposition Mechanisms

Due to its low vapor pressure, this compound is expected to exist in the atmosphere predominantly adsorbed to particulate matter. This association with airborne particles allows for long-range atmospheric transport, far from its original sources of contamination. noaa.gov The estimated atmospheric half-life for hexabromobiphenyl, a closely related congener, due to reactions with hydroxyl (OH) radicals is approximately 182 days. For decabromobiphenyl, this value increases to around 2,448 days. nih.gov Given this trend, the atmospheric half-life of heptabromobiphenyl is expected to be considerable, allowing for its widespread distribution.

Deposition from the atmosphere occurs through both wet and dry processes. Wet deposition involves the removal of PBB-laden particles by rain and snow, while dry deposition is the settling of these particles from the air. These deposition mechanisms are a significant pathway for the contamination of soil and aquatic ecosystems.

Sorption and Desorption Behavior in Soil and Sediment-Water Systems

Once in terrestrial or aquatic environments, this compound exhibits a strong tendency to adsorb to soil and sediment particles, a process largely driven by its hydrophobicity. nih.gov The extent of this sorption is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value indicates a greater affinity for organic matter in soil and sediment, and consequently, lower mobility. chemsafetypro.com

A predictive model based on the structural similarity between PBBs and polychlorinated biphenyls (PCBs) can be used to estimate the logKoc value for PBB 180. nih.gov By using the known logKoc of the corresponding chlorinated biphenyl (B1667301), 2,2',3,4,4',5,5'-heptachlorobiphenyl (B50437) (PCB 180), an estimated logKoc for PBB 180 can be derived. This high estimated Koc value signifies that the compound will be tightly bound to organic matter in soil and sediment. chemsafetypro.com

| Parameter | Estimated Value | Significance |

| Log Koc | High (estimated based on PCB 180) | Strong sorption to soil and sediment organic matter, leading to low mobility. |

| Adsorption Affinity | High | The compound is likely to accumulate in the solid phase of soil and sediment rather than remaining in the aqueous phase. |

This interactive table provides an overview of the sorption characteristics of this compound.

This strong sorption behavior means that soil and sediment act as major sinks for this contaminant in the environment.

Volatilization and Leaching Potentials

The potential for this compound to volatilize from soil and water surfaces is considered low. noaa.gov This is a characteristic of higher brominated PBBs, which have lower vapor pressures. noaa.gov The strong adsorption to soil and sediment further limits its volatilization potential.

Similarly, the leaching potential of this compound through the soil column and into groundwater is minimal. nih.gov Its strong binding to soil particles, as indicated by its high Koc value, severely restricts its downward movement with percolating water. nih.gov Therefore, contamination of groundwater is less of a concern compared to its persistence in the upper soil layers and sediments.

Biotransformation and Degradation Pathways

Despite its persistence, this compound is not entirely immune to degradation processes in the environment. Microbial action and sunlight can lead to its transformation, albeit at slow rates.

Microbial Debromination and Metabolite Formation

Under anaerobic conditions, such as those found in sediments, microbial communities can mediate the reductive debromination of PBBs. While specific studies on PBB 180 are scarce, research on its chlorinated analogue, 2,2',3,4,4',5,5'-heptachlorobiphenyl (PCB 180), provides valuable insights. A microbial consortium has been shown to degrade PCB 180 through dechlorination, hydroxylation, and ring-opening pathways. nih.gov The identified metabolites included lower-chlorinated PCBs and chlorobenzoic acid. nih.gov This suggests that a similar process of debromination could occur for PBB 180, leading to the formation of lower-brominated biphenyls and, eventually, brominated benzoic acids. The process is generally slow for highly brominated congeners.

| Potential Degradation Pathway | Intermediate/Final Products | Significance |

| Reductive Debromination | Lower brominated biphenyls | Reduces the overall number of bromine atoms, potentially altering toxicity and persistence. |

| Hydroxylation | Hydroxylated PBBs | Can be a step towards further degradation and ring cleavage. |

| Ring Opening | Brominated benzoic acids | Represents a significant breakdown of the biphenyl structure. |

This interactive table outlines the potential microbial degradation pathways and resulting metabolites for this compound, based on analogous compounds.

Photolytic Degradation Under Environmental Conditions

This compound is susceptible to photolytic degradation when exposed to sunlight, particularly ultraviolet (UV) radiation. nih.gov Studies have shown that sunlight can cause the debromination of PBBs. nih.gov Research on 2,2',4,4',5,5'-hexabromobiphenyl (B1200347), the major component of the FireMaster mixture, revealed that photolysis leads to the formation of several lower-brominated congeners. nih.gov It has been noted that this compound exhibits a similar photodegradation pattern. nih.gov

The primary photolytic degradation pathway is the cleavage of carbon-bromine bonds, resulting in the formation of PBBs with fewer bromine atoms. For instance, the photolysis of 2,4,5,2',4',5'-hexabromobiphenyl has been shown to produce various pentabromobiphenyl and tetrabromobiphenyl congeners through the removal of bromine atoms at different positions on the biphenyl rings. nih.gov

| Photodegradation Process | Likely Products | Environmental Conditions |

| Photolysis (UV/Sunlight) | Lower brominated biphenyls (e.g., hexabromobiphenyls, pentabromobiphenyls) | Occurs in sunlit surface waters and on soil surfaces. |

This interactive table summarizes the photolytic degradation of this compound.

This process is a significant, albeit slow, mechanism for the transformation of this persistent organic pollutant in the environment.

Thermal Degradation and Formation of Related Compounds

The thermal degradation of PBBs, including this compound (PBB 180), is a critical process that can occur during the incineration of waste containing these compounds or in accidental fires. PBB 180 was a notable component of the commercial flame retardant mixture FireMaster BP-6. cdc.gov Studies on the thermal treatment of FireMaster BP-6 and other brominated flame retardants (BFRs) provide insight into the degradation pathways and the formation of potentially hazardous byproducts.

When subjected to high temperatures, typically in the range of 280–900°C, under both oxygen-rich (oxidative) and oxygen-deficient (pyrolytic) conditions, BFRs undergo complex decomposition reactions. researchgate.net The pyrolysis of FireMaster BP-6 has been shown to yield polybrominated dibenzofurans (PBDFs), a class of compounds with toxicological properties similar to dioxins. The thermal degradation of BFRs can also generate a range of brominated products of incomplete combustion (BPICs), which include brominated benzenes and brominated phenols. researchgate.net These compounds are recognized as precursors for the formation of both polybrominated dibenzo-p-dioxins (PBDDs) and PBDFs. researchgate.net

The specific products formed and their yields are dependent on various factors, including the temperature, the concentration of oxygen, and the presence of other materials in the matrix. researchgate.net

Table 1: Potential Thermal Degradation Products of this compound

| Product Class | Specific Compounds/Examples | Formation Conditions |

| Lower Brominated PBBs | Hexabromobiphenyls, Pentabromobiphenyls | Pyrolysis, reductive debromination |

| Brominated Benzenes | Monobromobenzene to Hexabromobenzene | Pyrolysis/Incomplete Combustion |

| Brominated Phenols | Monobromophenols, Dibromophenols, Tribromophenols | Pyrolysis/Incomplete Combustion |

| Polybrominated Dibenzofurans (PBDFs) | Tetrabromodibenzofurans, etc. | High-temperature pyrolysis (e.g., 600-900°C) |

| Polybrominated Dibenzo-p-dioxins (PBDDs) | Formed from precursor compounds (e.g., brominated phenols) | High-temperature pyrolysis/combustion |

This table is a summary of potential products based on studies of commercial PBB mixtures and general BFR thermal decomposition. Specific yields from pure PBB 180 may vary.

Bioaccumulation and Biomagnification in Ecological Food Webs

The environmental persistence and high lipophilicity (fat-solubility) of this compound indicate a strong potential for its accumulation in living organisms and magnification through food webs.

Bioaccumulation is the process by which a chemical is taken up by an organism from all routes of exposure, including water, food, and sediment. The tendency of a substance to accumulate is often quantified by the Bioaccumulation Factor (BAF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding environment (typically water) at steady state. wisconsin.edunih.gov

Biomagnification is the process whereby the concentration of a contaminant increases in successive trophic levels of a food web. This is quantified using the Biomagnification Factor (BMF), which compares the concentration of a chemical in a predator to that in its prey, or the Trophic Magnification Factor (TMF), which measures the average rate of concentration increase per trophic level for an entire food web. nih.govmdpi.com A TMF value greater than 1 is a definitive indicator that a chemical biomagnifies. nih.gov

Direct TMF values specifically for this compound are scarce. However, the behavior of structurally similar compounds provides strong evidence for its potential to biomagnify. For instance, studies on polychlorinated biphenyls (PCBs), which are structurally analogous to PBBs, have demonstrated significant biomagnification. Field studies have shown a strong positive correlation between the trophic level of an organism and the concentration of recalcitrant congeners like PCB 180. mdpi.comoup.com Given the shared characteristics of high persistence and lipophilicity, it is scientifically plausible to infer that PBB 180 exhibits similar behavior, leading to the highest concentrations in top predators such as large fish, marine mammals, and birds of prey. wikipedia.orgcapemaywhalewatch.com The primary route for this trophic transfer is the consumption of contaminated prey, with the PBBs accumulating in the predator's lipid-rich tissues. wikipedia.org

Table 2: Factors Influencing Bioaccumulation and Biomagnification Potential of this compound

| Factor | Influence on Bioaccumulation/Biomagnification |

| Lipophilicity | High lipophilicity promotes partitioning into fatty tissues of organisms. |

| Persistence | Resistance to metabolic, chemical, and photolytic degradation allows the compound to remain in organisms and the environment for long periods. |

| Trophic Level | Organisms at higher trophic levels generally exhibit higher concentrations due to the consumption of contaminated prey. |

| Metabolic Capacity | Low metabolic transformation and excretion rates in many species lead to net accumulation over the organism's lifetime. |

| Food Web Structure | The length and complexity of the food web can influence the degree of magnification, with longer food chains often leading to higher concentrations in top predators. |

| Age and Growth Rate | Older organisms may have higher body burdens due to a longer period of exposure. Growth can dilute concentrations (growth dilution). |

Ecological Implications and Ecotoxicological Research on 2,2 ,3,4,4 ,5,5 Heptabromobiphenyl

Toxicokinetics and Biotransformation in Model Organisms

The study of toxicokinetics, which encompasses the absorption, distribution, metabolism, and excretion (ADME) of a chemical, is crucial for understanding its potential for toxicity in living organisms. Due to their lipophilic nature, PBBs, including 2,2',3,4,4',5,5'-heptabromobiphenyl, are readily absorbed and tend to accumulate in fatty tissues. nih.gov

Research on various PBB congeners provides insight into the likely ADME profile of this compound. For instance, studies on the closely related hexabromobiphenyl congener, 2,2',4,4',5,5'-hexabromobiphenyl (B1200347), in rats have demonstrated its distribution and accumulation in adipose tissue. nih.gov Similarly, research on 2,2',3',4,4',5,5'-heptachlorobiphenyl in female rats showed significant accumulation in adipose tissue, with concentrations in the liver, spleen, central nervous system, and blood being 100-500 times lower. nih.gov This lipophilic behavior suggests that this compound would also be readily absorbed and distributed to fat-rich tissues in both vertebrate and invertebrate species.

Excretion of PBBs is generally slow, contributing to their long biological half-lives. In the case of 2,2',3',4,4',5,5'-heptachlorobiphenyl, daily excretion in rats was primarily through feces, with a much smaller amount in urine. nih.gov The biotransformation rate was estimated to be low, at about 5%, with a hydroxylated metabolite, heptachlorobiphenylol, identified in the excreta. nih.gov This suggests that the metabolism of this compound is also likely to be a slow process, leading to its persistence in the body.

Interactive Table: ADME Characteristics of Related PBBs in Animal Models

| Compound | Model Organism | Key Findings on ADME |

| 2,2',4,4',5,5'-Hexabromobiphenyl | Rat | Accumulates in adipose tissue. nih.gov |

| 2,2',3',4,4',5,5'-Heptachlorobiphenyl | Rat | Accumulates in adipose tissue; lower concentrations in liver, spleen, CNS, and blood; primarily excreted in feces; low biotransformation rate (~5%); hydroxylated metabolite identified. nih.gov |

The metabolism of PBBs is primarily carried out by the hepatic microsomal monooxygenase system, which includes the cytochrome P450 (CYP) enzymes. nih.govyoutube.com These enzymes are crucial for the phase I metabolism of a wide variety of foreign compounds, including drugs and environmental pollutants. youtube.com The rate and pattern of PBB metabolism are dependent on the specific bromine substitution pattern of the congener. nih.gov

Studies have shown that exposure to certain PBBs can induce the activity of these drug-metabolizing enzymes. For example, research on 2,2'-dibromobiphenyl (B83442) and this compound in rats demonstrated their effects on liver microsomal drug-metabolizing enzymes. nih.gov Specifically, 2,2',3',4,4',5,5'-heptachlorobiphenyl was found to increase relative liver weight, total cytochrome P-450 content, and the activity of glutathione (B108866) S-transferases in female rats. nih.gov This induction of CYP enzymes can alter the metabolism of other compounds and is a key mechanism of toxicity for many PBBs. The CYP1, CYP2, and CYP3 families are primarily responsible for the metabolism of approximately 80% of clinical drugs in humans. nih.gov

Interactive Table: Effects of PBBs on Hepatic Enzymes

| Compound | Model Organism | Observed Effects on Hepatic Enzymes |

| 2,2'-Dibromobiphenyl | Rat | Effects on liver microsomal drug-metabolizing enzymes. nih.gov |

| This compound | Rat | Effects on liver microsomal drug-metabolizing enzymes. nih.gov |

| 2,2',3',4,4',5,5'-Heptachlorobiphenyl | Rat | Increased relative liver weight, total cytochrome P-450 content, and glutathione S-transferase activity. nih.gov |

Cellular and Molecular Mechanisms of Action in Ecological Receptors

The toxicity of this compound at the cellular and molecular level involves a range of interactions that can disrupt normal biological processes.

While some PBBs exert their toxic effects through binding to the aryl hydrocarbon receptor (AhR), others, particularly those with ortho-substitutions, have a low affinity for this receptor. The toxic effects of these non-AhR binding congeners are mediated through different mechanisms. For instance, the highly ortho-substituted pentachlorobiphenyl, 2,2',4,6,6'-PeCB, which has negligible affinity for the AhR, has been shown to induce apoptosis in human monocytic cells and cause mitotic arrest in fibroblasts. koreascience.kr This suggests that this compound, which also possesses ortho-bromine substitutions, may exert its toxicity through similar AhR-independent pathways, perturbing crucial cellular signaling cascades.

A common mechanism of toxicity for many environmental pollutants, including PBBs, is the induction of oxidative stress. This occurs when the production of reactive oxygen species (ROS) overwhelms the antioxidant defense systems of the cell, leading to damage to lipids, proteins, and DNA. While direct evidence for this compound is limited, studies on other PBBs and related compounds suggest this is a likely mechanism. For example, research on the effects of ethanol (B145695) on soybean growth under salt stress showed that ethanol application increased the accumulation of ROS scavenging-related enzymes, highlighting the importance of managing oxidative stress. mdpi.com

Exposure to PBBs can lead to widespread changes in gene expression (transcriptomics), protein expression (proteomics), and the profile of small-molecule metabolites (metabolomics). These "omic" approaches provide a comprehensive view of the biological perturbations caused by a toxicant.

For example, a proteomics study on the effects of the flame retardant 2,2′,4,4′,5-pentabromodiphenyl ether (PBDE-99) in neonatal mice revealed alterations in proteins involved in neurodegeneration, neuroplasticity, metabolism, and energy production. nih.gov Another study on polychlorinated biphenyls (PCBs) in human preadipocytes showed that these compounds can significantly alter gene expression, with the specific changes depending on the congener and its hydroxylation status. nih.gov These findings suggest that exposure to this compound would likely induce significant transcriptomic, proteomic, and metabolomic shifts in exposed organisms, reflecting its broad-ranging toxicological effects.

Ecological Effects in Aquatic and Terrestrial Biota

The ecological ramifications of this compound are intrinsically linked to its persistence, bioaccumulative potential, and toxicological properties. As a constituent of commercial polybrominated biphenyl (B1667301) (PBB) mixtures, its environmental presence has prompted research into its effects on a variety of organisms. nih.govepa.govnih.gov

Impacts on Invertebrate Physiology and Populations

There is a significant lack of research specifically investigating the impacts of this compound on invertebrate physiology and populations. While PBBs have been detected in various environmental compartments, including sediments where many invertebrates reside, the ecotoxicological data for this specific congener on invertebrates is not available in the reviewed literature. epa.gov General studies on persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs), which are structurally similar to PBBs, have shown that these compounds can accumulate in invertebrates and cause a range of sublethal effects. usgs.govepa.gov However, without specific studies on this compound, any potential impacts on invertebrate physiology, reproduction, and population dynamics remain speculative.

Effects on Fish and Amphibian Development, Reproduction, and Survival

Similar to invertebrates, there is a dearth of information on the specific effects of this compound on fish and amphibians. PBBs have been detected in fish, and their lipophilic nature facilitates their accumulation in fatty tissues. epa.gov Studies on commercial PBB mixtures have indicated the potential for these compounds to be absorbed from the digestive tract of fish. nih.gov

General research on the effects of PBBs and the structurally similar PCBs in aquatic vertebrates suggests a potential for adverse outcomes. For instance, exposure to PCBs has been shown to impair reproduction in fish. cornell.edu In amphibians, exposure to various pollutants has been linked to decreased survival, reduced mass, and an increased frequency of abnormalities. nih.gov However, the effects of specific PBB congeners, including this compound, on the development, reproduction, and survival of fish and amphibian populations have not been extensively studied. Delayed effects from early-life exposure to PCB mixtures have been observed in amphibians, suggesting that standard short-term tests may not fully capture the toxic potential of these persistent compounds. nih.gov

Chronic and Sub-Lethal Effects in Avian and Mammalian Wildlife

More substantial research exists regarding the effects of PBBs on avian and mammalian wildlife, largely stemming from studies on commercial mixtures like FireMaster BP-6, in which this compound is a significant component, comprising 12-25% of the mixture. nih.gov

Avian Wildlife:

Studies on avian species have revealed a range of chronic and sub-lethal effects following exposure to PBBs. These include:

Reproductive Effects: PBBs can negatively impact egg production and the hatchability of fertile eggs in species like chickens and quail. nih.gov Hatched chicks from PBB-fed dams have shown reduced viability in their first few weeks of life. nih.gov

Physiological and Morphological Changes: PBB exposure can lead to alterations in the size, structure, and function of various organs, including the liver, thyroid, testes, spleen, and bursa of Fabricius. nih.gov Liver enlargement and hydropericardium (fluid accumulation around the heart) are characteristic signs of PBB toxicity in birds. nih.gov

Interactive Data Table: Effects of PBBs on Avian Species

| Species | Effect | Reference |

|---|---|---|

| Chickens | Reduced feed intake, egg production, and hatchability. Subcutaneous edema in chicks. | nih.gov |

| Quail | Reduced feed intake, egg production, and hatchability. | nih.gov |

| General Avian Species | Liver enlargement, porphyria, microsomal enzyme induction, reduced spleen and bursa size, increased thyroid size, hydropericardium. | nih.gov |

Mammalian Wildlife:

Laboratory studies on mammals, which can be extrapolated to understand potential effects on mammalian wildlife, have demonstrated that PBBs can induce a variety of toxic responses. nih.govwikipedia.org These include:

Systemic Toxicity: Oral exposure to PBBs in animal models has resulted in weight loss, as well as adverse effects on the liver, kidneys, and thyroid gland. wikipedia.orgcdc.gov

Immunotoxicity: PBBs have been shown to alter immune responses in several animal species. cdc.gov

Neurological and Developmental Effects: Studies suggest that PBB exposure may lead to subtle effects on neuropsychological performance and development. cdc.gov

Carcinogenicity: PBBs are considered to be reasonably anticipated to be human carcinogens based on sufficient evidence from animal studies, where they have been shown to cause liver cancer in rats and mice. epa.govcdc.gov

Influence on Plant Growth and Microbial Community Dynamics

Research on the direct influence of this compound on plant growth and microbial communities is limited. However, studies on general PBB mixtures provide some insights.

Plant Growth:

Studies on the uptake of PBBs by plants have shown that these compounds are generally not taken up or translocated from the soil to the above-ground parts of the plant. datapdf.com Research on various crops, including corn, soybeans, radishes, carrots, and onions, grown in PBB-contaminated soil showed no significant uptake into the edible portions of the plants. datapdf.com This suggests that direct toxicity to plants through systemic uptake is likely low.

Microbial Community Dynamics:

The impact of PBBs on soil microbial communities has not been extensively investigated. There is some indication that anaerobic microorganisms may be capable of degrading PBBs through reductive debromination. nih.gov This process could potentially alter the composition and function of microbial communities in contaminated soils. However, specific studies on how this compound affects microbial diversity, abundance, and enzymatic activities are lacking. General studies on the impact of pollutants on soil microbes suggest that they can alter bacterial community structure. frontiersin.org

Population and Community-Level Ecological Assessments

Effects on Biodiversity and Ecosystem Functioning

Direct, large-scale ecological assessments focusing specifically on the impact of this compound on biodiversity and ecosystem functioning are not available in the scientific literature. The potential effects at these higher levels of ecological organization must be inferred from the known toxicological properties of PBBs.

The persistence and bioaccumulative nature of PBBs suggest a potential for long-term impacts on ecosystems. epa.govnih.gov By accumulating in the fatty tissues of organisms, PBBs can be transferred through the food web, leading to biomagnification in top predators. pbslearningmedia.org This process can expose species at higher trophic levels to concentrations that may lead to the chronic and sub-lethal effects observed in laboratory and wildlife studies, such as reproductive impairment and immunosuppression. cornell.edunih.govcdc.govwcl.org.uk

Field Observational Studies and Controlled Mesocosm Experiments

Field observational studies and controlled mesocosm experiments are critical for understanding the real-world behavior, persistence, and ecological effects of chemical compounds like this compound. Field studies provide direct evidence of a compound's presence and distribution in the environment, while mesocosm experiments offer a bridge between laboratory tests and complex natural ecosystems, allowing for the study of effects on communities under controlled, semi-realistic conditions.

Field Observational Studies

Field research has confirmed the presence of heptabromobiphenyl congeners in various environmental compartments, largely as a result of historical industrial activities and accidental releases.

One of the most significant sources of environmental PBB contamination was the accidental mixing of a commercial PBB mixture, FireMaster®, into livestock feed in Michigan, USA, in 1973. nih.govumich.eduucpress.edu This event led to widespread contamination of animal products, including cattle, poultry, eggs, and milk, and subsequent human exposure. nih.govemory.eduemory.edu The ecological impact included the contamination of farm soils and the necessary destruction of approximately 30,000 cattle, 1.5 million chickens, and millions of eggs to prevent further entry into the food chain. nih.gov Long-term monitoring programs, such as the Michigan PBB Registry, have followed the human health impacts but also underscore the extreme persistence of these compounds in biological systems and the environment. emory.edunih.govnih.gov

Systematic environmental monitoring has provided direct evidence of the distribution of specific PBBs. A 1979 report for the U.S. Environmental Protection Agency (EPA) detailed the analysis of 98 environmental samples from across the United States, including fish, sediment, soil, and vegetation, for various PBBs. epa.gov The findings from this study highlighted the prevalence of hexabromobiphenyl but also confirmed the presence of other congeners. Heptabromobiphenyl was detected in 12% of the environmental samples analyzed, demonstrating its release and distribution in the environment. epa.gov

General monitoring data have shown that PBBs are detectable in air, water, soil, and sediment, particularly near former manufacturing sites. cdc.govnih.gov Their strong tendency to bind to particles means they are relatively immobile in soil and sediment, which become long-term environmental sinks. cdc.gov

Table 1: Frequency of PBB Detection in U.S. Environmental Samples (1979) This table summarizes the detection frequency of different polybrominated biphenyl (PBB) homologues in 98 environmental samples as reported to the U.S. EPA. The samples included fish, soil, sediment, and vegetation.

| PBB Homologue | Percentage of Samples with Detection |

| Hexabromobiphenyl | 84% |

| Heptabromobiphenyl | 12% |

| Octabromobiphenyl | 2% |

| Nonabromobiphenyl | 0% |

| Decabromobiphenyl | 0% |

| Data sourced from the U.S. EPA report "Analysis for Polybrominated Biphenyls (PBBs) in Environmental Samples" (1979). epa.gov |

Controlled Mesocosm Experiments

Despite the value of mesocosm studies for assessing the fate and ecological effects of persistent organic pollutants, there is a notable scarcity of published research focusing specifically on this compound. Mesocosms—enclosed, outdoor experimental systems that simulate a natural environment (e.g., an artificial pond or stream)—are designed to study how a substance is transported, degraded, and accumulated by organisms, and its effects on the structure and function of a small-scale ecosystem.

While mesocosm experiments have been effectively used to study other persistent chemicals, including polychlorinated biphenyls (PCBs) and other types of brominated flame retardants, this specific heptabromobiphenyl congener has not been a focus of such research. acs.orgresearchgate.net Studies on PCBs, for example, have used mesocosms to evaluate the effectiveness of remediation techniques in sediment and to examine the partitioning of congeners within the microbial food web. acs.orgresearchgate.netnih.gov The application of this methodology to this compound could provide crucial data on its bioaccumulation potential in aquatic food webs, its rate of degradation under various environmental conditions, and its sublethal effects on invertebrate, algal, and fish communities. The absence of such studies represents a significant gap in the ecotoxicological profile of this compound.

Environmental Modeling and Predictive Research for 2,2 ,3,4,4 ,5,5 Heptabromobiphenyl

Development and Application of Environmental Fate and Transport Models

Environmental fate and transport models are mathematical frameworks that simulate the movement and transformation of chemicals through different environmental compartments. These models are essential for predicting the distribution and persistence of substances like PBB 180.

Multimedia Environmental Compartmental Models

Multimedia environmental models are designed to predict the partitioning and distribution of a chemical among various environmental media, including air, water, soil, and sediment. nih.govcefic-lri.org These models are founded on the principle of mass balance, tracking the inputs, outputs, and transformations of a substance within a defined "unit world" or a specific geographical region. nih.gov

A key concept underpinning many of these models is fugacity , which can be understood as the "escaping tendency" of a chemical from a particular phase. researchgate.net Fugacity-based models, such as the Equilibrium Criterion (EQC) model and the Quantitative Water Air Sediment Interaction (QWASI) model, use a chemical's physical-chemical properties to calculate its distribution at equilibrium and under steady-state or dynamic conditions. researchgate.net

For instance, the SimpleBox model , a multimedia mass balance model utilized within the European Union's REACH regulatory framework, can simulate the environmental fate of chemicals on regional and continental scales. nih.govcefic-lri.org Spatially resolved multimedia fugacity models, like the Berkeley-Trent (BETR) model, have been adapted to simulate the fate of POPs in specific regions. One study noted that the concentrations of PBB 180 in soils, resulting from five years of emissions, accounted for 27% of the total emissions, as estimated by a multimedia fate model. researchgate.net This highlights the role of soil as a significant sink for this compound.

These models integrate data on a chemical's properties, such as its partition coefficients (e.g., octanol-water partition coefficient, Kow), vapor pressure, and degradation half-lives in different media, to forecast its environmental concentrations.

Long-Range Atmospheric and Oceanic Transport Models

Due to their persistence and semi-volatility, many POPs, including PBBs, can be transported over vast distances in the atmosphere and oceans, far from their original sources. mdpi.com This long-range transport (LRT) is a critical factor in the global distribution of these pollutants, leading to their presence in remote ecosystems like the Arctic.

Models designed to assess LRT potential (LRTP) are vital for understanding this phenomenon. These models can range from relatively simple box models to complex, spatially and temporally resolved atmospheric transport models. researchgate.net They consider factors such as a chemical's atmospheric half-life, its partitioning between the gas phase and atmospheric particles, and deposition processes (both wet and dry). researchgate.netnih.gov

For example, a study comparing four different multimedia models to assess the LRTP of polybrominated diphenyl ethers (PBDEs), which are structurally similar to PBBs, found that lower-brominated congeners had a higher potential for long-range transport, comparable to that of well-known transported pollutants like PCBs. researchgate.net While direct modeling of PBB 180's LRTP is less documented in readily available literature, the principles and models applied to PCBs and PBDEs are directly relevant. The Nested Exposure Model (NEM) is a more recent development in this field, offering a global scale with the capability for high spatial resolution in target regions, which is particularly useful for tracking POPs. rsc.org

Bioaccumulation and Food Web Transfer Modeling

Once in the environment, PBB 180 can be taken up by organisms and accumulate in their tissues, a process known as bioaccumulation. As it moves up the food chain, its concentration can increase at each successive trophic level, a phenomenon called biomagnification or trophic magnification.

Trophic Transfer Models for Predicting Bioaccumulation

Trophic transfer models are used to simulate the movement and accumulation of contaminants through food webs. These models use information on the diet of different organisms, their metabolic rates, and the properties of the contaminant to predict its concentration in various species.

A key metric used in these studies is the Trophic Magnification Factor (TMF) . A TMF greater than one indicates that the chemical is biomagnifying. The calculation of TMFs from field data provides a real-world measure of a contaminant's potential to concentrate in top predators. For example, a study on a terrestrial food web derived TMFs for various persistent organic pollutants, including PBBs, based on their concentrations in invertebrates, songbirds, and Cooper's hawk eggs. sfu.ca While the specific TMF for PBB 180 was not detailed in the available abstract, the methodology is directly applicable.

Bioaccumulation factors (BAFs) are another important parameter, representing the ratio of a chemical's concentration in an organism to its concentration in the surrounding water. nih.gov Both BAFs and TMFs are critical for assessing the ecological risks posed by bioaccumulative substances like PBB 180.

Physiologically Based Pharmacokinetic (PBPK) Models in Ecotoxicological Contexts

Physiologically Based Pharmacokinetic (PBPK) models are sophisticated tools that simulate the absorption, distribution, metabolism, and excretion of chemicals in individual organisms. These models are composed of compartments representing different organs and tissues, connected by blood flow. nih.gov They provide a mechanistic understanding of how a chemical behaves within an organism's body.

In an ecotoxicological context, PBPK models are invaluable for predicting contaminant concentrations in the tissues of wildlife species, particularly for protected or difficult-to-study animals like marine mammals. sfu.ca For instance, PBPK models have been developed for various polychlorinated biphenyl (B1667301) (PCB) congeners in harbor porpoises to understand their bioaccumulation and to estimate their metabolic breakdown. sfu.ca Given the structural and toxicological similarities between PCBs and PBBs, these models provide a strong framework for developing PBPK models for PBB 180 in marine mammals and other wildlife. Such models can help to interpret biomonitoring data and to assess the potential for toxic effects in different species.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling techniques that relate the chemical structure of a molecule to its biological activity (QSAR) or its physicochemical properties (QSPR). drugdesign.org These models are based on the principle that the properties of a chemical are determined by its molecular structure. By identifying mathematical relationships between structural descriptors and a specific property, these models can predict the properties of untested chemicals.

For a compound like PBB 180, QSAR and QSPR studies are particularly useful for filling data gaps where experimental data is unavailable. nih.gov For example, QSPR models have been developed to predict important physicochemical properties of PCBs, such as the octanol/water partition coefficient (log P) and the bioconcentration factor (log BCF), using molecular descriptors. nih.gov

A notable study in this area involved the development of a Comparative Molecular Field Analysis (CoMFA) model, a 3D-QSAR technique, for PBBs. mdpi.com This model considered the combined activity of bioconcentration, long-range transport potential, and infrared signal intensity. The model was then used to design PBB-153 derivatives with potentially lower bioconcentration and long-range transport capabilities, making them theoretically more environmentally friendly. mdpi.com This demonstrates the power of QSAR not only for prediction but also for the rational design of less hazardous chemicals.

The table below provides an example of the types of data used and generated in QSPR studies for PBBs, based on a CoMFA model for combined activity.

Table 1: Example Data from a CoMFA Model for PBBs This table is illustrative and based on findings from a study on PBB-153 derivatives. The values are not specific to PBB 180 but demonstrate the principles of QSAR modeling.

| Compound | Field Contribution to Combined Activity | Predicted Change in Property |

|---|---|---|

| PBB-153 (Parent) | Steric: 46.6%, Electrostatic: 53.4% | Baseline |

| Designed Derivative 1 | Modified steric and electrostatic fields | Reduced Bioconcentration and Long-Range Transport |

| Designed Derivative 2 | Modified steric and electrostatic fields | Reduced Bioconcentration and Long-Range Transport |

Predictive Models for Environmental Persistence and Half-Life

Predictive models are crucial tools for estimating the environmental behavior of chemicals like 2,2',3,4,4',5,5'-heptabromobiphenyl (PBB-180), especially when extensive experimental data is unavailable. cdc.gov These models, often in the form of Quantitative Structure-Activity Relationships (QSARs), use the molecular structure of a chemical to forecast its persistence in various environmental compartments such as air, water, soil, and sediment.

A widely used tool for this purpose is the U.S. Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™. This software package contains several modules to predict the fate and transport of organic chemicals. For persistence, the BIOWIN™ (Biodegradation Probability Program) module is particularly relevant. BIOWIN™ estimates the probability and rate of aerobic and anaerobic biodegradation. Given the structure of PBB-180—a highly halogenated aromatic compound—these models predict very low rates of biodegradation. The presence of multiple bromine atoms on the biphenyl structure makes the molecule highly resistant to microbial attack, a characteristic common to many polybrominated biphenyls (PBBs). cdc.govwho.int PBBs are known to be highly persistent in the environment. who.int

Another key module, AOPWIN™ (Atmospheric Oxidation Program) , estimates the rate constant for the reaction of a chemical with hydroxyl radicals in the atmosphere, which is a primary degradation pathway in the air. For compounds like PBBs, this process is slow. The half-life in the atmosphere is therefore predicted to be long, although they are expected to exist predominantly in the particulate phase rather than as a vapor, which limits long-range atmospheric transport. cdc.gov

Table 1: Predicted Environmental Persistence of this compound (PBB-180)

| Environmental Compartment | Predictive Model/Method | Predicted Persistence/Half-Life | Justification |

|---|---|---|---|

| Biodegradation (General) | EPI Suite™ - BIOWIN™ | Recalcitrant; Does not biodegrade readily. | Highly brominated structure is resistant to microbial degradation. cdc.gov |

| Atmosphere | EPI Suite™ - AOPWIN™ | Long half-life (days to weeks). | Slow reaction with hydroxyl radicals. Primarily removed by deposition. cdc.gov |

| Water | General PBB Fate Models | Persistent; long half-life. | Low water solubility and strong partitioning to sediment limit degradation in the water column. cdc.gov |